
2-Chloro-6-(2-hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-6-(2-hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridine (2C6HS4TFMP) is an organic compound with a wide range of applications in organic synthesis, chemical biology, and medicinal chemistry. This compound is a colorless solid and is insoluble in water. It is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. It is also used as a building block in the synthesis of various heterocyclic compounds and as a precursor in the synthesis of other compounds.
Scientific Research Applications
Environmental and Health Risks of Fluorinated Alternatives
One area of application is in the evaluation of the environmental and health risks posed by novel fluorinated compounds. Research has highlighted the need for alternatives to Per- and polyfluoroalkyl substances (PFASs), which are persistent organic pollutants. The study by Wang et al. (2019) on alternative PFAS compounds, such as hexafluoropropylene oxide dimer (HFPO-DA), hexafluoropropylene trimer acids (HFPO-TA), and 6:2 chlorinated polyfluorinated ether sulfonic acid (6:2 Cl-PFESA), outlines their global distribution, persistence, and potential toxicity comparable to or even more severe than legacy PFASs, underscoring the importance of further toxicological studies to assess their long-term viability (Wang et al., 2019).
Medicinal and Chemosensing Applications
In the realm of medicinal chemistry, pyridine derivatives, including structures similar to 2-Chloro-6-(2-hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridine, are noted for their significant biological activities. These activities encompass a wide range of applications from antifungal, antibacterial, and anticancer to analgesic and anti-inflammatory effects. Abu-Taweel et al. (2022) discuss the structural characterization, synthetic routes, and the potential of pyridine derivatives in analytical chemistry as highly effective chemosensors for the detection of various species, illustrating their versatility in medicinal applications and chemosensing (Abu-Taweel et al., 2022).
Advanced Oxidation Processes
Additionally, the compound's relevance extends to environmental science, particularly in advanced oxidation processes (AOPs) for water treatment. Lee et al. (2020) critically assess the use of persulfate-based AOPs, which are emerging as viable alternatives to traditional hydrogen peroxide-based processes for the degradation of organic pollutants. The review highlights the activation mechanisms, oxidizing species involved, and the impact of water parameters on the chemistry, pointing out the potential for niche applications and the necessity to address knowledge gaps for practical use (Lee et al., 2020).
properties
IUPAC Name |
2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NOS/c9-6-3-5(8(10,11)12)4-7(13-6)15-2-1-14/h3-4,14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRPBKXLJKSMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1SCCO)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




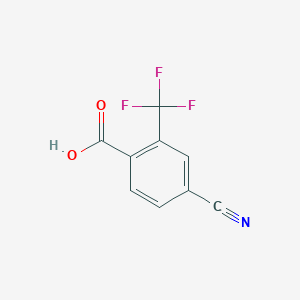
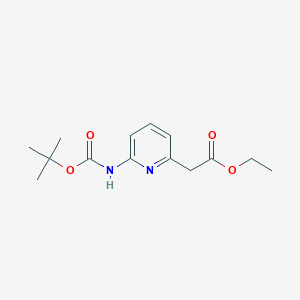
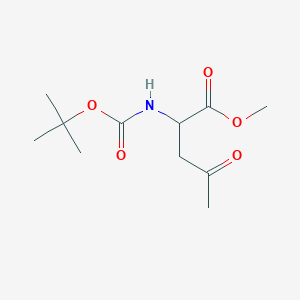
![[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1425470.png)
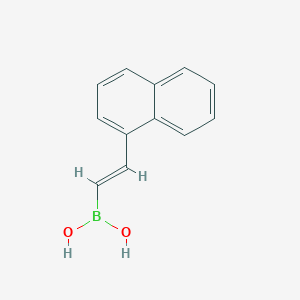
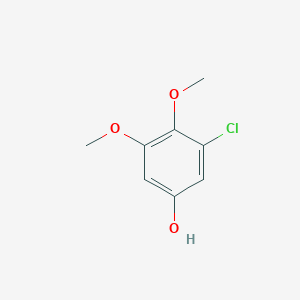

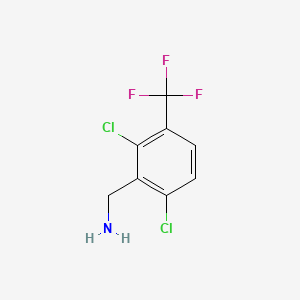
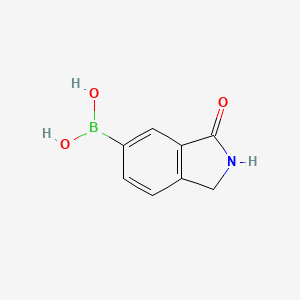
![Acetamide,n-[4-(4-oxo-1-piperidinyl)phenyl]-](/img/structure/B1425480.png)
![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester](/img/structure/B1425484.png)
![N'-hydroxy-3-[(pyridin-3-yl)methoxy]benzene-1-carboximidamide](/img/structure/B1425486.png)
